4-(BENZENESULFONYL)-N,N-DIMETHYLPIPERIDINE-1-SULFONAMIDE
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Overview
Description
4-(BENZENESULFONYL)-N,N-DIMETHYLPIPERIDINE-1-SULFONAMIDE is a complex organic compound belonging to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a piperidine ring, which is further substituted with N,N-dimethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(BENZENESULFONYL)-N,N-DIMETHYLPIPERIDINE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with N,N-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-(BENZENESULFONYL)-N,N-DIMETHYLPIPERIDINE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often facilitated by bases or catalysts
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines .
Scientific Research Applications
4-(BENZENESULFONYL)-N,N-DIMETHYLPIPERIDINE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N,N-DIMETHYLPIPERIDINE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes. The compound acts as an inhibitor by binding to the active site of enzymes like carbonic anhydrase, thereby blocking their activity. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .
Comparison with Similar Compounds
Benzenesulfonamide: A simpler analog with similar inhibitory properties.
N-(Thiazol-4-ylmethyl)benzenesulfonamide: Exhibits fungicidal activities.
4-(2-Aminoethyl)benzenesulfonyl fluoride: Known for its use in enzyme inhibition studies.
Uniqueness: 4-(BENZENESULFONYL)-N,N-DIMETHYLPIPERIDINE-1-SULFONAMIDE stands out due to its dual functional groups (benzenesulfonyl and piperidine) which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-14(2)21(18,19)15-10-8-13(9-11-15)20(16,17)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQGCDUKPBFGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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